N-tritylethylenediamine

Übersicht

Beschreibung

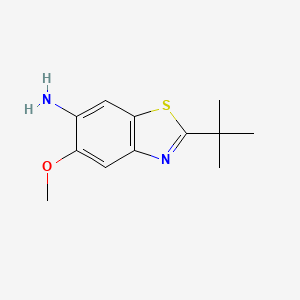

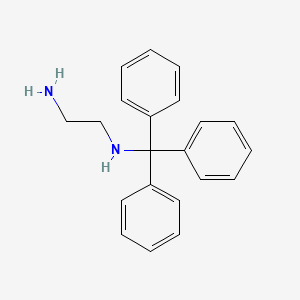

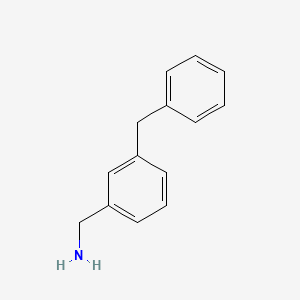

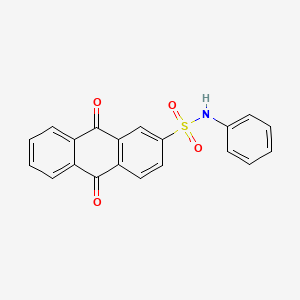

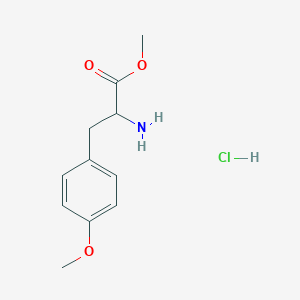

N-tritylethylenediamine is a chemical compound. The molecule contains a total of 47 bonds. There are 25 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of N-tritylethylenediamine involves a total of 47 bonds. There are 25 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) . For a more detailed analysis, tools like MolView and X-ray crystallography can be used.

Wissenschaftliche Forschungsanwendungen

Health Risk Assessment of Trichloroethylene

- Complex Metabolism and Toxicity : Trichloroethylene (TCE) is a common environmental contaminant with complex metabolism and toxicity, presenting challenges in assessing human health risks (Chiu et al., 2006).

Metabolism of Triethylene Tetramine Dihydrochloride in Humans

- Chelating Activity : Triethylene tetramine dihydrochloride, a treatment for Wilson's disease, exhibits chelating activity with metals like copper, iron, and zinc. Its metabolite, acetyltrien, has lower chelating activity (Kodama et al., 1997).

Epidemiology of Trichloroethylene and Cancer

- Association with Cancer : Epidemiological evidence suggests a link between trichloroethylene exposure and increased incidence of kidney, liver, and non-Hodgkin's lymphoma, although the specific causal relationships are yet to be clearly established (Wartenberg et al., 2000).

Cytochrome P450-dependent Metabolism of Trichloroethylene

- Interindividual Differences : There are significant interindividual differences in the metabolism of trichloroethylene in humans, influenced by the activity of Cytochrome P450, particularly CYP2E1 (Lipscomb et al., 1997).

Ozone Depletion Potentials

- Environmental Impact : Trichloroethylene, along with other solvents, has been evaluated for its ozone depletion potential, highlighting its environmental impact (Wuebbles et al., 2010).

Neurotoxicity Studies

- Effects on Human Neuroblastoma Cells : A study found that 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline, a metabolite related to trichloroethylene, induces apoptosis in human neuroblastoma cells, suggesting potential neurotoxic effects (Akundi et al., 2004).

Antimicrobial Wound Dressing Material

- Medical Application : Research on N-acetylethylenediamine-modified chitosan suggests its potential as an antimicrobial wound dressing material, demonstrating the diverse applications of ethylenediamine derivatives (Dang et al., 2018).

Environmental Remediation

- Biodegradation of Trichloroethylene : Studies have shown various biodegradation processes for trichloroethylene, crucial for environmental remediation efforts (Pant & Pant, 2010).

Catalytic Decomposition

- Hazardous Liquid Removal : Research into the catalytic decomposition of trichloroethylene using granular ZnO/Al2O3 catalysts has shown promising results for removing this hazardous liquid from the environment (Chen & Tang, 2007).

Safety and Hazards

The safety data sheet for a related compound, Ethylenediamine, indicates that it is flammable, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful if swallowed or if inhaled .

Eigenschaften

IUPAC Name |

N'-tritylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCDLLNULGMFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383198 | |

| Record name | N-tritylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tritylethylenediamine | |

CAS RN |

75257-79-3 | |

| Record name | N-tritylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate](/img/structure/B3056845.png)

![1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B3056859.png)